molecular formula C9H15NO7S B2769625 3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate CAS No. 913979-52-9

3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate

Cat. No.: B2769625
CAS No.: 913979-52-9
M. Wt: 281.28
InChI Key: HJGPFSSCXYNPJJ-LURJTMIESA-N
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Description

3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate is a useful research compound. Its molecular formula is C9H15NO7S and its molecular weight is 281.28. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Hydroformylation

  • Application : This compound has been used in highly stereoselective hydroformylation processes, which are essential in producing homochiral amino acid derivatives with considerable synthetic value. These derivatives have applications in pharmaceutical and chemical synthesis (Kollár & Sándor, 1993).

Peptide Synthesis

  • Application : It plays a role in the synthesis of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids, which are crucial in peptide synthesis. This area of research has implications in developing new therapeutic peptides and proteins (Benoiton & Chen, 1981).

Diastereoselective Alkylation

  • Application : The compound is used in the diastereoselective alkylation of oxazolidines, contributing to the study of stereochemistry and the synthesis of enantiomerically pure compounds. This has applications in creating specific molecular configurations for drug development (Koskinen et al., 2004).

Structural Studies

  • Application : Its enantiomorphic compounds have been used to study crystal structures, providing insights into molecular conformations and aiding in the design of structurally complex drugs (Flock et al., 2006).

Synthesis of Functionalized Amino Acid Derivatives

  • Application : Research shows its potential in synthesizing functionalized amino acid derivatives, which are explored as pharmacophores for designing anticancer agents. This opens avenues in the field of cancer research and drug design (Kumar et al., 2009).

Antibacterial Agent Research

  • Application : Derivatives of this compound have been synthesized and screened for their antibacterial activities, highlighting its potential use in developing new antibiotics and understanding microbial resistance mechanisms (Song et al., 2009).

Properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S)-2,2-dioxooxathiazolidine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGPFSSCXYNPJJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913979-52-9
Record name 3-tert-butyl 4-methyl (4S)-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3,4-dicarboxylate
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